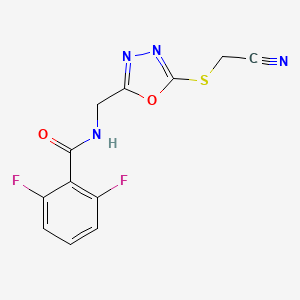

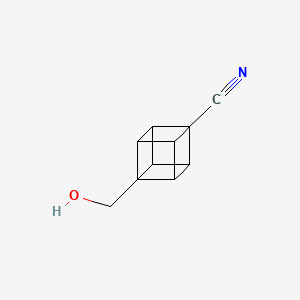

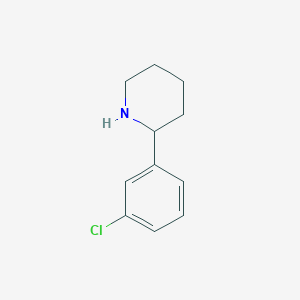

![molecular formula C17H20N4O3S B2514601 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-37-1](/img/structure/B2514601.png)

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition for Treatment of Arthritis and Pain

4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is significant in its application as a cyclooxygenase-2 (COX-2) inhibitor. In a study by Hashimoto et al. (2002), derivatives of benzenesulfonamide, including structures related to this compound, were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. This led to the development of a potent, selective, and orally active COX-2 inhibitor, JTE-522, used in clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Structural Studies and Herbicidal Properties

The compound's structural characteristics have been a focus of research. Kang et al. (2015) analyzed a related compound, C12H18N4O6S, a sulfonamide with herbicidal properties marketed as oryzalin. They explored the crystal structure, providing insight into its chemical behavior and potential applications (Kang et al., 2015).

Ring-Forming Cascade in Enzyme Inhibition

In the context of enzyme inhibition, a study by Sapegin et al. (2018) demonstrated the role of primary sulfonamide functionality in creating [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition of carbonic anhydrases, highlighting the therapeutic potential of related sulfonamide structures in enzyme inhibition (Sapegin et al., 2018).

Amine Synthesis and Protecting Strategy

Schmidt et al. (2017) explored 4-cyanobenzenesulfonamides of secondary amines, relevant to our compound of interest. They found these could cleave cleanly under specific conditions, suggesting potential use in amine synthesis and as a protecting/activating group, further underscoring the chemical versatility of these compounds (Schmidt et al., 2017).

Anticancer Potential

Alqasoumi et al. (2010) synthesized novel benzenesulfonamide derivatives, including structures similar to our compound, and evaluated their in vitro antitumor activity. They found some of these compounds more potent and efficacious than standard drugs, suggesting the potential of sulfonamide derivatives in cancer treatment (Alqasoumi et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is CSNK2A . CSNK2A, also known as Casein Kinase 2 Alpha, is a protein kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

This compound acts as a potent and selective inhibitor of CSNK2A . It binds to the active site of the kinase, thereby preventing it from phosphorylating its substrates . This inhibition disrupts the normal functioning of CSNK2A, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of CSNK2A affects several biochemical pathways. CSNK2A is involved in the regulation of various cellular pathways required for virus replication . Therefore, its inhibition can potentially reduce the replication of certain viruses, such as coronaviruses .

Pharmacokinetics

This is attributed to its low to moderate aqueous solubility, high first-pass metabolism, and rapid clearance . Strategies such as co-dosing with ethacrynic acid, a gst inhibitor, have been developed to improve its exposure in animal models .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of CSNK2A-regulated processes. By inhibiting CSNK2A, the compound can potentially reduce the replication of certain viruses within the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by factors such as the presence of certain enzymes in the liver

Eigenschaften

IUPAC Name |

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-3-21(4-2)25(22,23)14-9-5-12(6-10-14)16-20-15(11-18)17(24-16)19-13-7-8-13/h5-6,9-10,13,19H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVRUCMVXLLTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

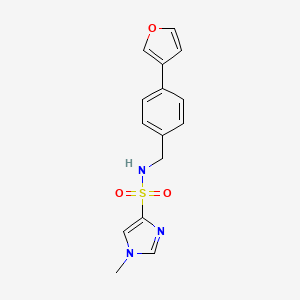

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514525.png)

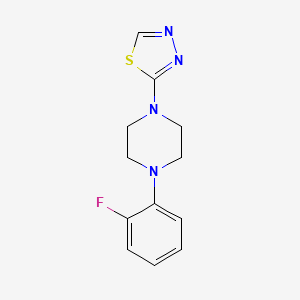

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2514538.png)

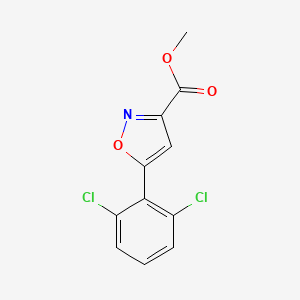

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B2514540.png)